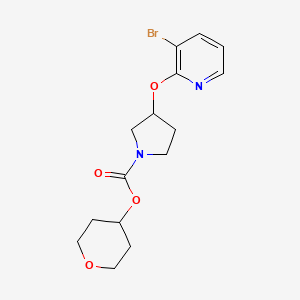

tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a tetrahydropyran ring, a pyrrolidine ring, and a bromopyridine group . Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms . Pyrrolidine is a saturated five-membered ring with one nitrogen atom and four carbon atoms. Bromopyridine is a pyridine ring - a six-membered ring with two double bonds and one nitrogen atom - with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromopyridine group, which could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran has a boiling point of 81 °C/20 mmHg and a density of 1.1274 (rough estimate) .Scientific Research Applications

Synthesis and Chemical Characterization

- Research has explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. Such complexes demonstrate a wide span of redox and emission properties, potentially useful for constructing polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).

Coordination Chemistry

- The synthesis and coordination chemistry of derivatives of pyrazolylpyridines have been reviewed, highlighting their application in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Molecular Synthesis and Functionalization

- Palladium-catalyzed oxy- and aminoalkynylation reactions have been developed using aliphatic bromoalkynes, leading to high diastereoselectivity and functional group tolerance. Such reactions are crucial for synthesizing tetrahydrofurans and pyrrolidines, important heterocycles in bioactive compounds (Nicolai, Sedigh-Zadeh, & Waser, 2013).

Potential Applications in Material Science

- New zinc coordination compounds derived from various tetrazole-containing carboxylic acids have been synthesized, displaying 1D polymeric chains and 3D networks through hydrogen bonding interactions. These compounds' structural characteristics and luminescent properties at room temperature suggest potential applications in material science and photonics (Zou et al., 2014).

Advanced Organic Synthesis Techniques

- An advanced protocol for the diastereoselective intramolecular aziridination reaction has been developed, leading to the synthesis of structurally and stereochemically diversified compounds. Such methodologies could be instrumental in creating complex organic molecules with potential pharmaceutical applications (Mukherjee & Das, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

oxan-4-yl 3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O4/c16-13-2-1-6-17-14(13)21-12-3-7-18(10-12)15(19)22-11-4-8-20-9-5-11/h1-2,6,11-12H,3-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAEGNPJYBDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680967.png)

![(NE)-N-[(4-butoxy-2-chlorophenyl)methylidene]hydroxylamine](/img/no-structure.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680972.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680973.png)